

JAB-3068 In Vitro Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

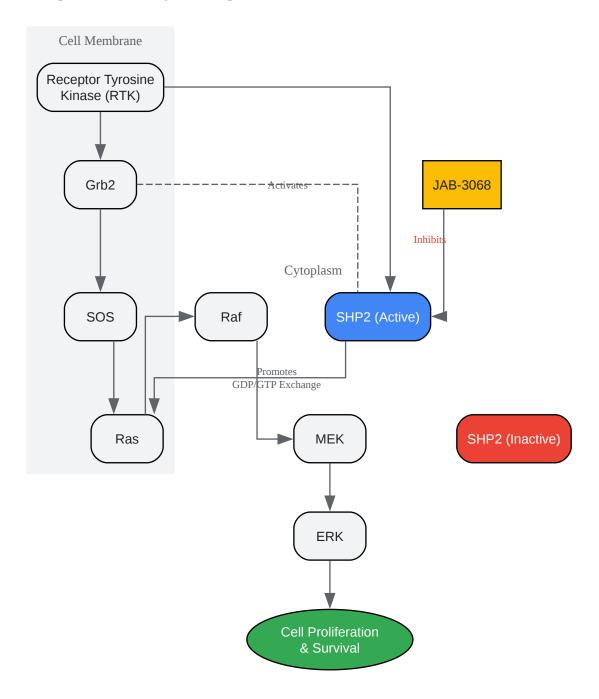
JAB-3068 is a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), a key signaling node in the MAPK pathway.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the biochemical and cellular activity of JAB-3068. It includes methodologies for a direct SHP2 enzyme inhibition assay and a cell-based proliferation assay, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation. While the clinical development of JAB-3068 has been discontinued in favor of a next-generation inhibitor, JAB-3312, the following protocols are based on established methods for evaluating SHP2 inhibitors and can be adapted for the study of JAB-3068 or similar molecules.[4]

Mechanism of Action

JAB-3068 is an allosteric inhibitor that targets the SHP2 protein.[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling cascade.[1] In many cancers, this pathway is hyperactivated. **JAB-3068** binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function, which leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of cancer cells dependent on this pathway.[1][2]



Signaling Pathway Diagram



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Caption: SHP2 signaling pathway and the inhibitory action of JAB-3068.

Quantitative Data Summary



The following table summarizes the reported in vitro potency of **JAB-3068**.

Assay Type	Metric	Value	Cell Line (if applicable)	Reference
Biochemical Inhibition	IC50	25.8 nM	N/A	[6][7]
Cellular Proliferation	IC50	2.17 μΜ	KYSE-520	[6][7]

Experimental Protocols Biochemical Assay: SHP2 Phosphatase Activity Inhibition

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of **JAB-3068** against recombinant human SHP2 protein.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate by SHP2. The resulting fluorescent signal is proportional to the enzyme activity. The inhibitory effect of **JAB-3068** is quantified by measuring the reduction in fluorescence.

Materials:

- Recombinant Human SHP2 Protein (truncated, catalytic domain)
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA
- JAB-3068 (stock solution in 100% DMSO)[5]
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)



Workflow Diagram:



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Caption: Workflow for the SHP2 biochemical inhibition assay.

Procedure:

- Compound Preparation: Prepare a serial dilution of **JAB-3068** in 100% DMSO. A typical starting concentration is 1 mM. Perform 1:3 serial dilutions to generate a 10-point doseresponse curve.
- Assay Plate Setup:
 - \circ Add 2 μ L of diluted **JAB-3068** or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
 - $\circ~$ Add 18 μL of SHP2 enzyme solution (final concentration ~0.25 nM in Assay Buffer) to each well.
- Inhibitor Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
- Enzymatic Reaction:
 - \circ Add 20 μ L of DiFMUP substrate solution (final concentration ~100 μ M in Assay Buffer) to all wells to initiate the reaction.
 - The final assay volume is 40 μL.
- Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.



- Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the normalized activity versus the logarithm of the JAB-3068 concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Cell Proliferation (MTS Assay)

This protocol measures the effect of **JAB-3068** on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line, which is known to be dependent on SHP2 signaling.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.

Materials:

- KYSE-520 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- JAB-3068 (stock solution in 100% DMSO)[5]
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear, flat-bottom cell culture plates



Absorbance plate reader (490 nm)

Procedure:

- Cell Seeding:
 - Harvest and count KYSE-520 cells.
 - \circ Seed 2,000-5,000 cells per well in 100 μL of complete culture medium in a 96-well plate.
 - Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **JAB-3068** in culture medium from the DMSO stock. Ensure the final DMSO concentration is $\leq 0.1\%$ to avoid solvent toxicity.
 - Remove the old medium from the wells and add 100 μL of medium containing the various concentrations of JAB-3068 or vehicle control (medium with 0.1% DMSO).
- Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- MTS Assay:
 - Add 20 μL of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C in the CO₂ incubator.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium-only wells).
 - Normalize the data to the vehicle-treated cells (100% proliferation) and a no-cell control (0% proliferation).
 - Plot the percentage of proliferation versus the logarithm of the JAB-3068 concentration.



• Calculate the IC50 value using a non-linear regression curve fit.

Solubility and Stock Solution Preparation

- Solubility: JAB-3068 is soluble in DMSO at concentrations up to 95-116 mg/mL.[5][7]
- Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be required.[5]

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